molecular formula C13H14N4O4 B11532218 5-(4-morpholinyl)-2-(4-nitrophenyl)-4H-pyrazol-3-one

5-(4-morpholinyl)-2-(4-nitrophenyl)-4H-pyrazol-3-one

Cat. No.: B11532218
M. Wt: 290.27 g/mol
InChI Key: CWYXGASANJRDJA-UHFFFAOYSA-N
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Description

3-Morpholino-1-(4-nitrophenyl)-1H-pyrazol-5-ol is a chemical compound with the molecular formula C15H17N3O4 It is known for its unique structure, which includes a morpholine ring, a nitrophenyl group, and a pyrazol-5-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholino-1-(4-nitrophenyl)-1H-pyrazol-5-ol typically involves the reaction of morpholine with 4-nitrophenylhydrazine and an appropriate pyrazolone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Morpholino-1-(4-nitrophenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazol-5-ol derivatives.

Scientific Research Applications

3-Morpholino-1-(4-nitrophenyl)-1H-pyrazol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Morpholino-1-(4-nitrophenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may lead to various biological effects. The nitrophenyl group is particularly important for its binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: Similar in structure but differs in the presence of a dihydropyridinone ring.

    4-Morpholino-1-(4-nitrophenyl)-1H-pyrazol-3-ol: Similar in structure but differs in the position of the hydroxyl group on the pyrazole ring.

Uniqueness

3-Morpholino-1-(4-nitrophenyl)-1H-pyrazol-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

5-morpholin-4-yl-2-(4-nitrophenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C13H14N4O4/c18-13-9-12(15-5-7-21-8-6-15)14-16(13)10-1-3-11(4-2-10)17(19)20/h1-4,9,14H,5-8H2

InChI Key

CWYXGASANJRDJA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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